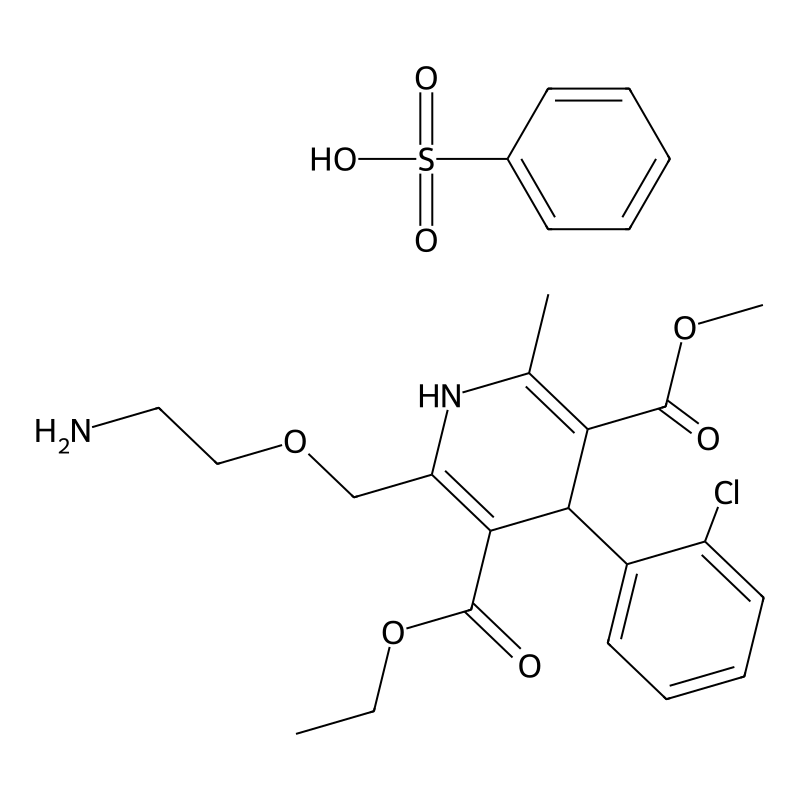Amlodipine besylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Hypertension (high blood pressure): Amlodipine besylate is a well-established first-line treatment for hypertension, with numerous studies demonstrating its effectiveness in lowering both systolic and diastolic blood pressure []. Compared to other antihypertensive drugs, amlodipine besylate offers a favorable safety profile and is well-tolerated by patients [].
- Angina pectoris (chest pain): Amlodipine besylate is effective in preventing angina episodes by relaxing the coronary arteries and improving blood flow to the heart [].
- Coronary artery disease (CAD): Several studies have investigated the potential benefits of amlodipine besylate in patients with CAD. While it does not directly improve outcomes in heart failure, it may offer protection against stroke and myocardial infarction (heart attack) [, ].
Mechanisms of Action in Research
The primary mechanism of action of amlodipine besylate is the inhibition of calcium channels in the smooth muscle cells of blood vessels. This leads to relaxation of the blood vessels, subsequently lowering blood pressure and improving blood flow to the heart.
Researchers are actively exploring the potential of amlodipine besylate beyond its established uses. Some ongoing research areas include:
- Combined therapy for complex cardiovascular conditions: Studies are investigating the effectiveness of combining amlodipine besylate with other medications to manage complex conditions like heart failure with preserved ejection fraction (HFpEF) [].
- Impact on vascular health: Research is exploring the potential of amlodipine besylate to improve vascular health and reduce the risk of cardiovascular events in specific patient populations [].
Amlodipine besylate is the besylate salt of amlodipine, a long-acting calcium channel blocker primarily used in the treatment of hypertension and angina. Chemically, it is described as 3-Ethyl-5-methyl (±)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate, monobenzenesulphonate. Its empirical formula is with a molecular weight of approximately 567.1 g/mol. Amlodipine besylate appears as a white crystalline powder that is slightly soluble in water and sparingly soluble in ethanol .
Amlodipine besylate exhibits significant biological activity by blocking voltage-dependent L-type calcium channels. This action prevents calcium-induced contraction of vascular smooth muscle, thus promoting vasodilation. The drug has antioxidant properties and enhances the production of nitric oxide, a crucial vasodilator that further aids in lowering blood pressure. Its pharmacokinetics reveal a half-life of 30 to 50 hours, allowing for once-daily dosing .
The synthesis of amlodipine besylate typically involves the reaction of amlodipine with benzenesulfonic acid under controlled conditions. Various methods have been explored, including solid-phase synthesis techniques that enhance reaction efficiency by increasing the surface area of reactants . The synthesis can also be influenced by pH levels and temperature to optimize yield and purity .
Amlodipine besylate is primarily utilized for:
- Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
- Angina Treatment: It alleviates symptoms associated with chronic stable angina and vasospastic angina.
- Vasospastic Conditions: It is beneficial in treating conditions characterized by coronary artery spasms.
Its long half-life allows for convenient once-daily administration, improving patient compliance .
Amlodipine besylate interacts with various drugs, primarily through its metabolism by cytochrome P-450 enzymes, specifically CYP3A4 and CYP3A5. Drugs that inhibit these enzymes can increase amlodipine levels, potentially leading to adverse effects. Notable interactions include:
- Increased Levels: Cyclosporine, simvastatin.
- Decreased Effectiveness: Certain antibiotics (e.g., clarithromycin) and antifungals may interact with amlodipine metabolism .
Clinical studies have shown that co-administration with other antihypertensives or antianginal agents can enhance therapeutic efficacy but requires careful monitoring to avoid excessive hypotension or bradycardia .
Several compounds share similarities with amlodipine besylate, particularly within the class of calcium channel blockers. Notable examples include:
| Compound Name | Class | Unique Features |
|---|---|---|
| Nifedipine | Dihydropyridine | Shorter duration of action; more rapid onset |
| Felodipine | Dihydropyridine | Intermediate half-life; less potent than amlodipine |
| Diltiazem | Benzothiazepine | Non-dihydropyridine; effects on heart rate |
| Verapamil | Phenylalkylamine | Stronger effect on cardiac conduction |
Uniqueness of Amlodipine Besylate:
- Amlodipine has a longer half-life compared to nifedipine and felodipine, allowing for once-daily dosing.
- It demonstrates a more selective action on vascular smooth muscle compared to other calcium channel blockers like diltiazem and verapamil, which also affect cardiac muscle contraction.
This unique pharmacokinetic profile makes amlodipine besylate a preferred choice for long-term management of hypertension and angina .
Purity
Quantity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
GHS Hazard Statements
H302 (97.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (71.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (23.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (75.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (30.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (71.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (19.41%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (19.41%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
MeSH Pharmacological Classification
ATC Code
C09DX01
QC08CA01
KEGG Target based Classification of Drugs
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]
Pictograms



Corrosive;Irritant;Environmental Hazard
Other CAS
Wikipedia
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients






